6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid
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Overview
Description
6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methoxynicotinic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The methoxynicotinic acid moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)phenylboronic acid
- 2-Methoxynicotinic acid
- 6-(3-(Benzyloxy)phenyl)-2-methoxypyridine
Uniqueness
6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid is unique due to the combination of the benzyloxy group and the methoxynicotinic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the benzyloxy group can enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications .
Properties
IUPAC Name |
2-methoxy-6-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-19-17(20(22)23)10-11-18(21-19)15-8-5-9-16(12-15)25-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDRGKJOCBYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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